

Application of 2-Octyn-1-ol in the Enantioselective Total Synthesis of (-)-Muricatacin

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Compound of Interest

Compound Name: 2-Octyn-1-ol

Cat. No.: B148842

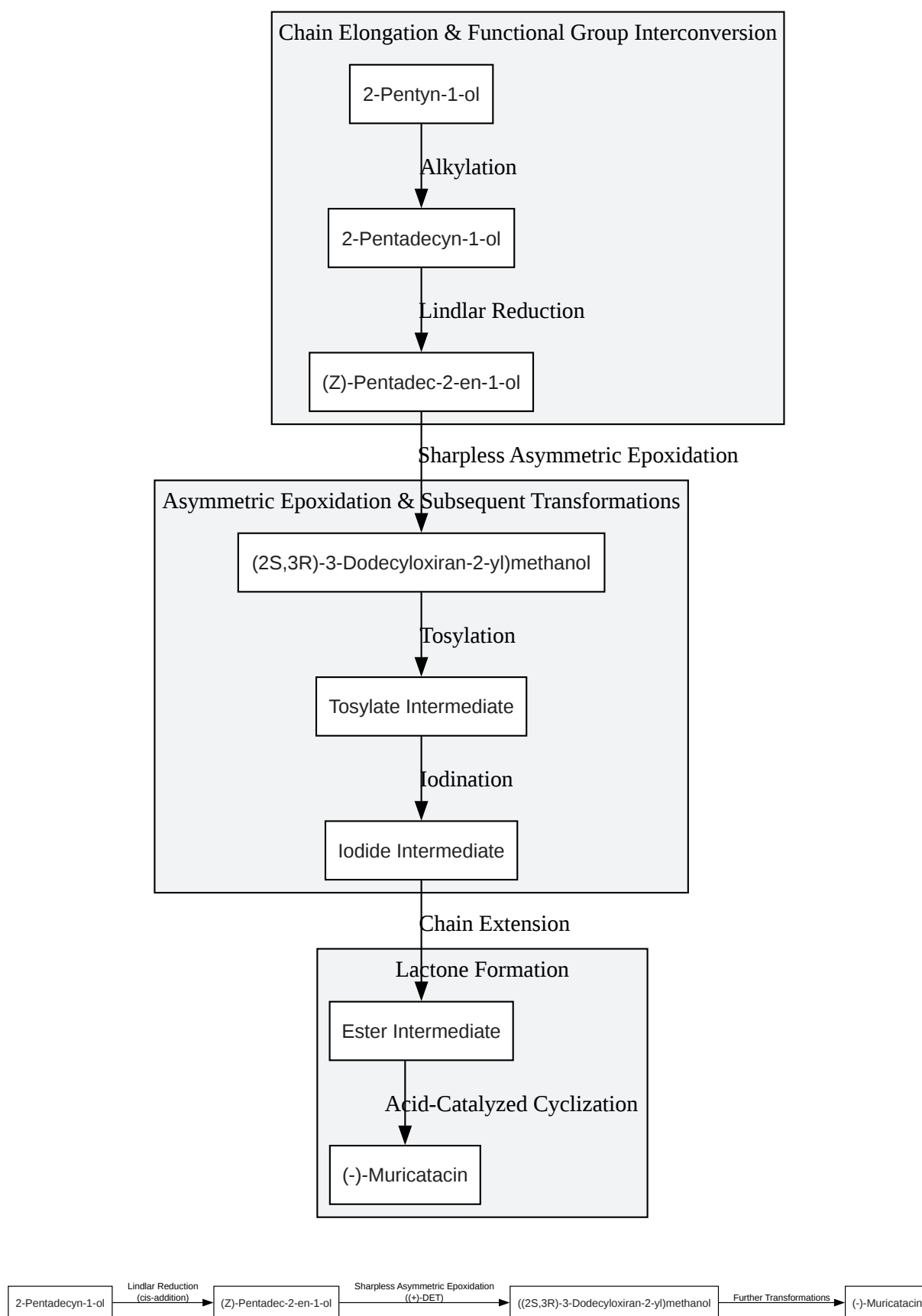
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Introduction:

2-Octyn-1-ol and its shorter-chain analogue, 2-pentyn-1-ol, are versatile building blocks in the total synthesis of natural products. Their terminal alkyne and primary alcohol functionalities allow for a variety of chemical transformations, making them ideal starting materials for the construction of complex molecular architectures. This application note details the use of a 2-alkyn-1-ol derivative in the enantioselective total synthesis of (-)-muricatacin, a naturally occurring acetogenin with potent cytotoxic activity. The synthetic strategy highlights two key transformations: a Lindlar reduction for the stereoselective formation of a (Z)-alkene and a Sharpless asymmetric epoxidation to introduce the desired chirality.

Synthetic Pathway Overview

The total synthesis of (-)-muricatacin from a 2-alkyn-1-ol precursor can be logically divided into several key stages. The following diagram illustrates the overall synthetic workflow, starting from the elongation of the carbon chain to the final cyclization to form the lactone ring of the target molecule.



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